Clidinium

Muscarinic receptor pharmacology Radioligand binding Receptor affinity

Clidinium's permanent quaternary ammonium structure prevents blood-brain barrier penetration—eliminating the CNS confounds inherent to tertiary amines like atropine or dicyclomine. With a potent Ki of 3 nM at M1/M3 receptors, it delivers effective smooth muscle blockade at low concentrations without central side effects. Ideal for ex vivo GI tissue preparations and in vivo rodent models where peripheral selectivity is critical. A validated RP-HPLC method (LOD 0.088 μg/mL, recovery >100%) supports GMP analytical workflows.

Molecular Formula C22H26NO3+
Molecular Weight 352.4 g/mol
CAS No. 7020-55-5
Cat. No. B1194167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClidinium
CAS7020-55-5
Synonymsclidinium
clidinium bromide
clidinium iodide
clidinium iodide, (+-)-isomer
clidinium iodide, 11C-labeled
clidinium iodide, 3H-labeled
clidinium, 1-(methyl-11C)-labeled
clidinium, 11C-labeled
clidinium, 3H-labeled
N-methyl quinuclidinyl benzilate
Molecular FormulaC22H26NO3+
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1
InChIKeyHOOSGZJRQIVJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clidinium (CAS 7020-55-5): Product-Specific Evidence Guide for Scientific Procurement and Selection


Clidinium (CAS 7020-55-5) is a synthetic quaternary ammonium antimuscarinic agent with pronounced antispasmodic and antisecretory effects on the gastrointestinal tract [1]. It functions as a competitive antagonist at muscarinic acetylcholine receptors, primarily targeting the M1 and M3 subtypes, to inhibit acetylcholine-mediated smooth muscle contraction and glandular secretion in the GI tract [2]. The compound is most commonly employed as its bromide salt in combination with chlordiazepoxide (Librax®) for the management of irritable bowel syndrome (IBS) and peptic ulcer disease, but is also available as a standalone research compound [3].

Why Clidinium (7020-55-5) Cannot Be Casually Substituted with Other Antimuscarinics: Key Differential Dimensions


Clidinium is often grouped broadly with other gastrointestinal antimuscarinics (e.g., dicyclomine, hyoscyamine, atropine), yet critical pharmacological, physicochemical, and clinical-use distinctions invalidate simple one-to-one substitution. Unlike tertiary amine antimuscarinics, clidinium's permanent quaternary ammonium structure substantially restricts blood-brain barrier penetration, mitigating central nervous system adverse effects [1]. Furthermore, its specific muscarinic receptor subtype engagement profile differs from pan-muscarinic antagonists, and its fixed-dose combination with chlordiazepoxide constitutes a clinically validated dual-action (peripheral antispasmodic + central anxiolytic) approach that monotherapy with a generic antimuscarinic cannot replicate [2]. These differentiators carry material consequences for experimental design, procurement decisions, and therapeutic application.

Quantitative Differentiation of Clidinium (7020-55-5) Against Closest Comparators: A Head-to-Head Evidence Matrix


GI Muscarinic Receptor Binding Affinity: Clidinium Exhibits Low Nanomolar Potency Comparable to Atropine

Clidinium demonstrates high-affinity binding to gastrointestinal muscarinic receptors with a Ki value of 3 nM, as determined by [3H]quinuclidinyl benzilate competition binding in rat colonic enterocytes [1]. This potency is on par with atropine sulfate, which displays a Ki of approximately 3.5 nM in similar assays . The comparable binding affinity indicates that clidinium achieves effective receptor occupancy at concentrations clinically achievable in the GI tract.

Muscarinic receptor pharmacology Radioligand binding Receptor affinity

Muscarinic Receptor Subtype Selectivity: Clidinium Preferentially Targets M1/M3 over M2 to Mitigate Cardiac Liability

Clidinium is characterized as an antagonist of the muscarinic M1 and M3 acetylcholine receptor subtypes [1]. In contrast, atropine and dicyclomine exhibit significant binding to the cardiac M2 receptor subtype (atropine M2 Ki ~4.3 nM; dicyclomine M2 Ki = 54.6 nM) [2]. The relative sparing of M2 receptors by clidinium is a pharmacologically advantageous feature, as M2 antagonism in the heart can precipitate tachycardia and arrhythmias, representing a dose-limiting adverse effect of non-selective antimuscarinics.

Receptor subtype selectivity Cardiac safety Off-target profiling

Restricted CNS Penetration: Quaternary Ammonium Structure Confers Peripheral Selectivity Over Tertiary Amine Antimuscarinics

Clidinium is a quaternary ammonium compound, a structural feature that renders it ionized at physiological pH and significantly limits its passage across the blood-brain barrier [1]. Consequently, clidinium is reported to have minimal to no central nervous system penetration, in stark contrast to tertiary amine antimuscarinics like atropine and scopolamine, which freely cross the BBB and elicit sedation, confusion, and memory impairment [2]. This physicochemical differentiation translates directly into a superior CNS tolerability profile for peripheral GI indications.

Blood-brain barrier permeability CNS side effects Physicochemical properties

Clinical Efficacy in IBS: Clidinium-Chlordiazepoxide Combination Demonstrates Superior Response Rate vs. Placebo in Controlled Trial

In a randomized, double-blind, placebo-controlled crossover trial involving 42 patients with functional gastrointestinal disorders, the combination of chlordiazepoxide and clidinium bromide (Librax®) produced an overall clinical response rate of 67.5% excellent-to-good, compared with 37.5% for placebo [1]. This 30-percentage-point absolute difference demonstrates a robust therapeutic benefit. Furthermore, an Indian expert panel review highlights the unique dual-action mechanism of this fixed-dose combination, addressing both peripheral GI spasm (via clidinium) and central anxiety amplification of IBS symptoms (via chlordiazepoxide), a multimodal approach not achievable with monotherapy antispasmodics [2].

Irritable bowel syndrome Clinical trial Combination therapy

Analytical Method Validation: RP-HPLC Enables Sensitive and Specific Quantification of Clidinium in Formulation Matrices

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the simultaneous determination of clidinium bromide (CDB) and chlordiazepoxide (CDZ) in pharmaceutical formulations [1]. The method exhibits excellent sensitivity for clidinium bromide, with a limit of detection (LOD) of 0.088 μg/mL and a limit of quantification (LOQ) of 0.294 μg/mL. Recovery for CDB ranged from 100.40% to 103.38%, and linearity was demonstrated over the range of 2.5–300.0 μg/mL. This validated protocol ensures reliable quantitative assessment of clidinium content and purity in quality control settings.

Analytical method development Quality control HPLC validation

Validated Research and Industrial Application Scenarios for Clidinium (7020-55-5) Based on Quantitative Evidence


Gastrointestinal Smooth Muscle Pharmacology Research Requiring Peripheral-Selective Antimuscarinic Activity

Investigators studying GI motility or secretion in ex vivo tissue preparations (e.g., isolated intestinal strips) or in vivo rodent models can utilize clidinium as a peripherally-restricted antimuscarinic tool. Its quaternary ammonium structure minimizes confounding CNS effects, and its potent Ki of 3 nM ensures effective receptor blockade at low concentrations [1]. This makes clidinium preferable to atropine or scopolamine when central effects are undesirable.

Quality Control and Analytical Method Development for Fixed-Dose Combination Formulations

Analytical laboratories supporting pharmaceutical manufacturing can adopt the validated RP-HPLC method for simultaneous quantification of clidinium bromide and chlordiazepoxide [2]. The method's low LOD (0.088 μg/mL) and high recovery (100.40-103.38%) provide robust metrics for batch release testing and stability studies of combination products.

Comparative Efficacy Studies of Antispasmodic-Anxiolytic Combinations in Functional GI Disorders

Clinical researchers designing trials for IBS or functional dyspepsia can use the fixed-dose combination of clidinium and chlordiazepoxide as a benchmark comparator arm. The established 30-percentage-point superiority over placebo provides a clear efficacy threshold against which novel agents can be evaluated [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clidinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.